Lipophilicity Enhancement by 4-Chloro Substitution Relative to Des-Chloro Parent
The 4-chloro substituent on the N1-phenyl ring imparts a substantial increase in predicted lipophilicity. The target compound exhibits an ACD/LogP of 4.92, compared with a LogP of 3.19 for the des-chloro analog 1,5-diphenyl-1H-imidazo[1,5-b][1,2,4]triazole (CAS 52713-17-4) . This represents a ΔLogP of +1.73, translating to an approximately 54-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability while potentially increasing plasma-protein binding and CYP450 metabolic liability.
| Evidence Dimension | Predicted octanol–water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.92 |
| Comparator Or Baseline | 1,5-Diphenyl-1H-imidazo[1,5-b][1,2,4]triazole (CAS 52713-17-4); ACD/LogP = 3.19 |
| Quantified Difference | ΔLogP = +1.73 (≈ 54× higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.0 predicted values |
Why This Matters
For cell-based screening, the >50-fold higher lipophilicity can govern compound partitioning into cellular membranes and intracellular target engagement, making the chlorinated analog a distinct chemical probe relative to the parent scaffold.
